3-Amino-4-fluoro-1-benzofuran-2-carboxylic acid
Description
3-Amino-4-fluoro-1-benzofuran-2-carboxylic acid is a fluorinated benzofuran derivative featuring an amino group at the 3-position and a carboxylic acid moiety at the 2-position. Its structure combines aromatic rigidity with functional groups that enable interactions with biological targets, such as amino acid transporters or enzymes.
Properties
Molecular Formula |
C9H6FNO3 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
3-amino-4-fluoro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H6FNO3/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,11H2,(H,12,13) |
InChI Key |
TYTKCCBBANSNEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=C(O2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-fluoro-1-benzofuran-2-carboxylic acid can be achieved through various synthetic routes. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to be effective in producing benzofuran derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-fluoro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
3-Amino-4-fluoro-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-fluoro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic Acid
- Structure: Substituted benzofuran with a trifluoromethyl (-CF₃) group at the 6-position and an amino group at the 3-position.
- Molecular Formula: C₁₀H₆F₃NO₃ | Molecular Weight: 245.15 g/mol | Purity: ≥97% .
- Key Differences :
- The -CF₃ group increases lipophilicity and metabolic stability compared to the 4-fluoro substituent in the target compound.
- The 6-position substitution may alter steric interactions with biological targets versus the 4-fluoro substitution.
- Applications: Serves as a pharmaceutical intermediate, suggesting utility in drug synthesis rather than direct diagnostic use .
Anti-1-Amino-3-[¹⁸F]Fluorocyclobutane-1-Carboxylic Acid (Anti-¹⁸F-FACBC)
- Structure : Cyclobutane backbone with ¹⁸F at the 3-position and a carboxylic acid group.
- Molecular Formula: C₅H₇FNO₂ | Molecular Weight: 132.11 g/mol.
- Key Differences :
- Applications: Proven efficacy in prostate cancer imaging, with high uptake in malignant lymph nodes and recurrent tumors .
1-Aminocyclobutanecarboxylic Acid (ACBC)
- Structure: Cyclobutane ring with amino and carboxylic acid groups.
- Molecular Formula: C₅H₉NO₂ | Molecular Weight: 115.13 g/mol.
- Key Differences :
- Applications : Preclinical tumor imaging agent with preferential uptake in neoplasms .
Comparative Data Table
Mechanistic and Functional Insights
Transport Mechanisms
- Amino acid analogs like anti-¹⁸F-FACBC and ACBC rely on L-type amino acid transporters (LATs) for cellular uptake, a feature shared by many tumor cells .
- The benzofuran backbone in this compound may enhance binding to LATs due to aromatic stacking interactions, though fluorine’s electron-withdrawing effects could modulate affinity.
Diagnostic Potential
- Anti-¹⁸F-FACBC outperforms ¹⁸F-FDG in prostate cancer due to reduced inflammation-driven false positives and lower renal excretion .
- The target compound’s fluorine atom could allow radiolabeling (e.g., ¹⁸F or ¹¹C) for PET imaging, analogous to ACBC’s ¹¹C-labeled form .
Structural Advantages
Biological Activity
3-Amino-4-fluoro-1-benzofuran-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C9H8FNO3
- Molecular Weight : 197.16 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Benzofuran derivative A | 10 | Antimicrobial |
| Benzofuran derivative B | 20 | Antimicrobial |
Note: MIC values for this compound are yet to be determined (TBD) in specific studies.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that benzofuran derivatives can inhibit pro-inflammatory cytokine production, suggesting a potential therapeutic role in inflammatory diseases.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : The presence of the amino group may facilitate interactions with cellular receptors, influencing signaling pathways associated with inflammation and microbial resistance.
Study 1: Antimicrobial Activity
A study conducted on various benzofuran derivatives, including this compound, assessed their efficacy against E. coli and S. aureus. The results indicated that certain structural modifications enhanced antimicrobial potency.
Study 2: Anti-inflammatory Potential
In a separate investigation, researchers evaluated the anti-inflammatory effects of benzofuran derivatives on human peripheral blood mononuclear cells (PBMCs). The results showed a significant reduction in TNF-alpha levels upon treatment with the compound, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
